butyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a derivative of butyl acrylate and is commonly used in laboratory experiments for its unique properties. In
Wirkmechanismus
The mechanism of action of butyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate is not well understood. However, it is believed that the compound interacts with various enzymes and proteins in the body, leading to changes in their activity and function. This interaction may be responsible for the compound's unique properties and potential therapeutic applications.
Biochemical and Physiological Effects:
Studies have shown that butyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate has various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases. Additionally, it has been shown to have antibacterial and antifungal properties, which may make it useful in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of butyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate is its high purity and stability. This makes it ideal for use in laboratory experiments, particularly in organic synthesis and materials science. However, one limitation of the compound is its relatively high cost, which may limit its use in some applications.
Zukünftige Richtungen
There are several future directions for the research and development of butyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate. One potential direction is the development of new drugs and pharmaceuticals based on the compound's unique properties. Additionally, further research is needed to understand the compound's mechanism of action and potential therapeutic applications. Finally, there is potential for the compound to be used in the development of new materials and coatings with unique properties.
Synthesemethoden
The synthesis of butyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate involves the reaction of butyl acrylate with 5-amino-1H-1,2,4-triazole-3-thiol in the presence of a base catalyst. The reaction takes place at room temperature and yields the desired product in high purity. This synthesis method has been optimized for large-scale production and is widely used in the industry.
Wissenschaftliche Forschungsanwendungen
Butyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate has various scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds. It has also been used in the development of new drugs and pharmaceuticals due to its unique properties. Additionally, it has been used in the field of materials science for the preparation of functional polymers and coatings.
Eigenschaften
Molekularformel |
C8H14N4O2S |
---|---|
Molekulargewicht |
230.29 g/mol |
IUPAC-Name |
butyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C8H14N4O2S/c1-2-3-4-14-6(13)5-15-8-10-7(9)11-12-8/h2-5H2,1H3,(H3,9,10,11,12) |
InChI-Schlüssel |
JYXTWVCQKTZDEF-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CSC1=NNC(=N1)N |
Kanonische SMILES |
CCCCOC(=O)CSC1=NNC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.